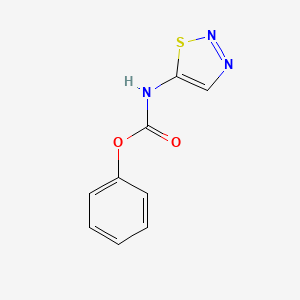

phenyl N-(thiadiazol-5-yl)carbamate

説明

Phenyl N-(thiadiazol-5-yl)carbamate is a heterocyclic compound featuring a carbamate group (-OCONH-) bridging a phenyl ring and a 1,3,4-thiadiazole moiety. The compound is synthesized via multi-component reactions, often involving catalyst-free, aqueous ethanol-mediated conditions. For instance, Patel et al. (2023) achieved a 92% yield of a related carbamate derivative (5-((2-aminothiazol-5-yl)(phenyl)carbamate) using 2-aminothiazole, aldehydes, and barbituric acid derivatives under optimized conditions (80°C, ethanol-water solvent) .

Key physicochemical properties include moderate melting points (e.g., 206–208°C for the 4-nitrophenyl derivative) and distinct spectral profiles: 1H NMR signals for aromatic protons (δ 6.5–8.5 ppm) and carbamate NH groups (δ 10–11 ppm) . Its bioactivity is attributed to the electron-withdrawing thiadiazole ring and the carbamate’s hydrogen-bonding capacity, which enhances interactions with biological targets .

特性

CAS番号 |

2039-13-6 |

|---|---|

分子式 |

C9H7N3O2S |

分子量 |

221.24 g/mol |

IUPAC名 |

phenyl N-(thiadiazol-5-yl)carbamate |

InChI |

InChI=1S/C9H7N3O2S/c13-9(11-8-6-10-12-15-8)14-7-4-2-1-3-5-7/h1-6H,(H,11,13) |

InChIキー |

ALLQHEFPIVLZCH-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CN=NS2 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1 compares phenyl N-(thiadiazol-5-yl)carbamate derivatives with varying aryl substituents. Data are derived from Patel et al. (2023) and related studies :

| Substituent | Melting Point (°C) | Yield (%) | Key Spectral Features (1H NMR) |

|---|---|---|---|

| 4-Nitrophenyl | 206–208 | 85 | δ 8.2 (d, 2H, Ar-H), δ 10.5 (s, 1H, NH) |

| 2-Chlorophenyl | 192–194 | 78 | δ 7.4 (m, 3H, Ar-H), δ 10.3 (s, 1H, NH) |

| 4-Fluorophenyl | 185–187 | 82 | δ 7.1 (t, 2H, Ar-H), δ 10.4 (s, 1H, NH) |

| 3-Methoxyphenyl | 178–180 | 76 | δ 6.8 (d, 1H, Ar-H), δ 3.8 (s, 3H, OCH3) |

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂, -Cl) increase melting points due to enhanced intermolecular dipole interactions .

- Methoxy groups reduce crystallinity, lowering melting points .

2.2.1. Antibacterial Activity

Phenyl carbamates exhibit moderate inhibition of bacterial enzymes like MurA, though they are less potent than nitro thiazole urea derivatives. For example:

- Phenyl N-(thiadiazol-5-yl)carbamate : 45% MurA inhibition at 20 µM .

- Nitro thiazole urea analog : 78% inhibition under identical conditions .

The urea group’s stronger hydrogen-bonding capacity and planar geometry improve target binding compared to carbamates .

2.2.2. Anticancer Activity

Thiadiazole carbamates with pyridinyl substituents (e.g., N-substituted 2-(4-pyridinyl)thiazole carboxamides) show superior cytotoxicity (IC50 = 1.2–3.8 µM against HeLa cells) compared to phenyl carbamates (IC50 > 10 µM) . The pyridinyl group enhances cellular uptake and kinase inhibition .

2.2.3. Plant Growth Regulation

N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-N′-(substituted phenyl)ureas, structurally akin to phenyl carbamates, demonstrate significant plant-growth-regulating activity (80–90% efficacy at 100 ppm) . The urea moiety’s polarity facilitates interaction with plant hormone receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。